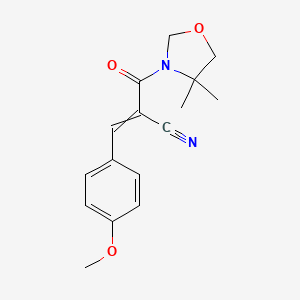![molecular formula C18H17N3 B11725425 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B11725425.png)
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline is a chemical compound with the molecular formula C18H17N3 and a molecular weight of 275.35 g/mol . It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 1-(4-methylphenyl)ethanone hydrazone . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methylphenyl)ethanone 8-quinolinylhydrazone
- Ethanone, 1-(4-methylphenyl)-, 2-(8-quinolinyl)hydrazone
Uniqueness
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline is unique due to its specific hydrazone linkage and quinoline ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H17N3 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine |
InChI |
InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14- |
Clé InChI |
GNXUWYKCQKFROW-ZHZULCJRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N\NC2=CC=CC3=C2N=CC=C3)/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)
![{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine](/img/structure/B11725350.png)
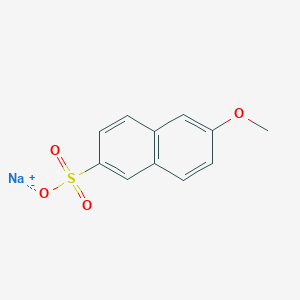

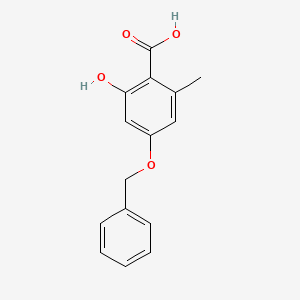
![ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B11725356.png)
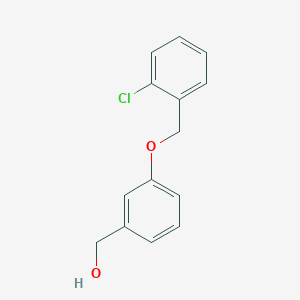
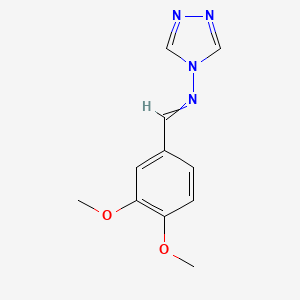
![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725366.png)
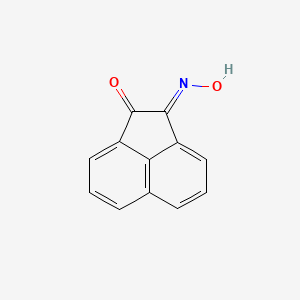
![5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole](/img/structure/B11725384.png)
![3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
